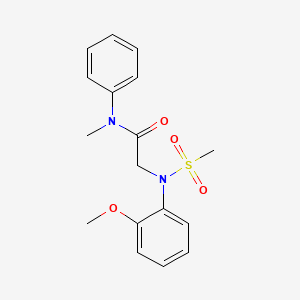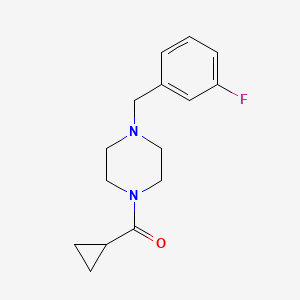![molecular formula C17H24N2O6P2 B4734125 [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)
Übersicht
Beschreibung
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid), also known as PIPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PIPPA is a bisphosphonate compound that contains two phosphonic acid groups and two imino groups. It has been studied for its ability to inhibit bone resorption and for its potential use in dental and orthopedic applications.
Wirkmechanismus
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) works by binding to hydroxyapatite, which is a major component of bone tissue. It inhibits the activity of osteoclasts, which are cells that break down bone tissue. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) also promotes the activity of osteoblasts, which are cells that build bone tissue.
Biochemical and physiological effects:
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been shown to have a positive effect on bone density and bone strength. It has also been shown to reduce the risk of fractures in animal models. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has several advantages for lab experiments. It is easy to synthesize and is stable under normal conditions. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) is also highly soluble in water, making it easy to work with. However, [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has limitations in terms of its stability under acidic conditions and its potential for hydrolysis.
Zukünftige Richtungen
There are several future directions for the study of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid). One area of research is the development of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)-based drugs for the treatment of osteoporosis and other bone-related diseases. Another area of research is the use of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) in dental applications, such as in the treatment of periodontal disease. Additionally, there is potential for the use of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) in the development of new biomaterials for orthopedic applications.
Wissenschaftliche Forschungsanwendungen
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been extensively studied for its potential applications in the medical and dental fields. It has been shown to inhibit bone resorption and to promote bone formation, making it a potential treatment for osteoporosis and other bone-related diseases. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has also been studied for its potential use in dental applications, such as in the treatment of periodontal disease.
Eigenschaften
IUPAC Name |
[2-[5-(2-phosphonoanilino)pentylamino]phenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6P2/c20-26(21,22)16-10-4-2-8-14(16)18-12-6-1-7-13-19-15-9-3-5-11-17(15)27(23,24)25/h2-5,8-11,18-19H,1,6-7,12-13H2,(H2,20,21,22)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKBUCTOTZUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4734048.png)
![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
![1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4734063.png)
![2,4-dichloro-N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4734068.png)
![3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4734073.png)
![1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4734080.png)




![N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4734115.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)
